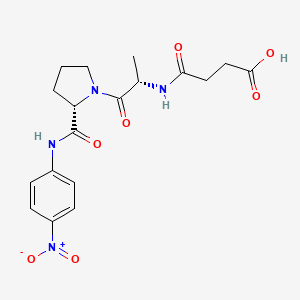

Suc-Ala-Pro-pNA

Descripción general

Descripción

Suc-Ala-Pro-pNA is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase . Furthermore, it is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .

Synthesis Analysis

The synthesis of Suc-AAPF-pNA has been reported . Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) .Chemical Reactions Analysis

Suc-AAPF-pNA is a substrate for alpha-chymotrypsin and fungal chymotrypsin-like serine protease . It is also a substrate for prostate-specific antigen (PA), which exhibits chymotrypsin-like activity . The substrate is not hydrolyzed by human leukocyte elastase .Physical And Chemical Properties Analysis

Suc-AAPF-pNA is a white to faint yellow powder . It has a molecular formula of C30H36N6O9 and a molecular weight of 624.6 . It has a melting point of 184-187 °C . Suc-AAPF-pNA is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution .Aplicaciones Científicas De Investigación

Ensayos de actividad enzimática

“Suc-Ala-Pro-pNA” se utiliza probablemente como sustrato en ensayos colorimétricos para medir la actividad de enzimas específicas. Se sabe que compuestos similares son sustratos para la elastasa pancreática humana, la quimotripsina, la catepsina G, las subtilisinas, la quimasa, la ciclofilina y la peptidil prolil isomerasa .

Estudios de plegamiento de proteínas

Este compuesto también puede servir como sustrato para las peptidil prolil cis-trans isomerasas (PPIasas), que catalizan la isomerización cis-trans de los enlaces peptídicos imídicos de prolina. Este proceso es crucial para acelerar el plegamiento de proteínas .

Investigación de la actividad microbiana

En la investigación microbiológica, “this compound” podría utilizarse para determinar la actividad de enzimas bacterianas como las subtilisinas en diversos entornos o condiciones .

Caracterización de la nattokinasa

El compuesto podría utilizarse para caracterizar las propiedades enzimáticas de la nattokinasa, una serina proteasa producida por ciertas bacterias durante la fermentación .

Estudios de degradación del gluten

En la investigación alimentaria y de la salud, podría utilizarse para analizar la actividad de la endopeptidasa de prolil, una enzima que degrada el gluten y tiene posibles aplicaciones terapéuticas para los trastornos relacionados con el gluten .

Desarrollo farmacéutico

Por último, “this compound” podría participar en el desarrollo y la producción de fármacos farmacéuticos al servir como un péptido sintético en diversos ensayos .

Mecanismo De Acción

Target of Action

Suc-Ala-Pro-pNA is a peptide that primarily targets Prolyl Endopeptidase (PEP) . PEP, also known as Prolyl Oligopeptidase (POP) or Prolyl Endopeptidase (PREP), is an enzyme that cleaves peptide bonds on the carboxyl side of proline residues .

Mode of Action

The compound serves as a substrate for PEP . The enzyme recognizes the proline residue in the this compound peptide and cleaves it, resulting in a change in the peptide’s structure .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the enzymatic activity of PEP. The cleavage of the peptide by PEP can influence various downstream effects, depending on the specific biological context .

Pharmacokinetics

It’s known that the compound is soluble in n,n-dimethylformamide (dmf) at 25 mg/ml . This solubility can impact its bioavailability, as it determines how well the compound can be absorbed and distributed within the body.

Result of Action

The cleavage of this compound by PEP results in a change in the peptide’s structure . This enzymatic action can be detected and measured, providing a means to assess the activity and stability of PEP .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the compound’s stability may vary depending on storage conditions .

Safety and Hazards

Propiedades

IUPAC Name |

4-[[(2S)-1-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O7/c1-11(19-15(23)8-9-16(24)25)18(27)21-10-2-3-14(21)17(26)20-12-4-6-13(7-5-12)22(28)29/h4-7,11,14H,2-3,8-10H2,1H3,(H,19,23)(H,20,26)(H,24,25)/t11-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODADHBYAFURJLG-FZMZJTMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

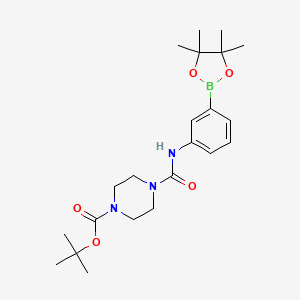

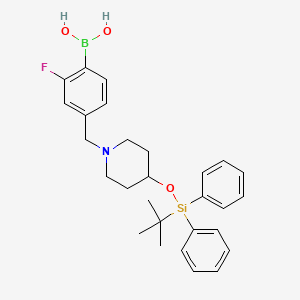

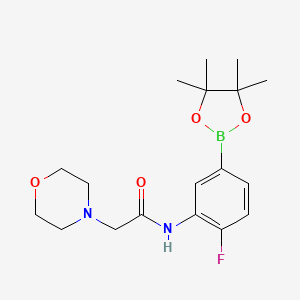

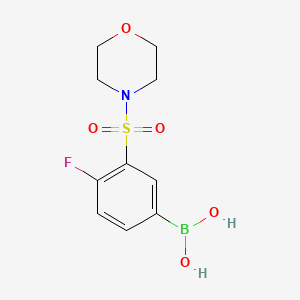

Feasible Synthetic Routes

Q & A

Q1: Why is Suc-Ala-Pro-pNA used to study prolyl oligopeptidase?

A1: this compound serves as a synthetic substrate for prolyl oligopeptidase (POP), an enzyme with potential therapeutic significance. [] When POP cleaves the peptide bond after the proline residue in this compound, it releases p-nitroaniline. This product can be easily detected through spectrophotometry due to its distinct absorbance properties. This characteristic makes this compound a valuable tool for researchers to assess POP activity, determine kinetic parameters like Km and kcat, and investigate the enzyme's behavior under various conditions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.